methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate
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Overview
Description
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is a complex organic compound that features a pyrazole ring, a piperidine ring, and an ester functional group
Mechanism of Action
Target of Action
Similar compounds with a pyrazole ring have been reported to have a wide range of targets due to their diverse biological activities . For instance, some pyrazole derivatives have been shown to inhibit dipeptidylpeptidase 4, an enzyme involved in glucose metabolism, thus acting as antidiabetic agents .
Mode of Action
For example, some pyrazole derivatives have been shown to inhibit the activity of their target enzymes, leading to changes in the metabolic pathways .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to inhibit enzymes involved in glucose metabolism, thus affecting the biochemical pathways related to glucose regulation .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, are important factors to consider .
Result of Action
Similar compounds have been reported to have various effects, such as cytotoxic effects on human cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate: Lacks the methyl group on the pyrazole ring, which may affect its biological activity.
Ethyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate: Has an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)propanoate: Contains a propanoate group, which may influence its reactivity and stability.
Uniqueness
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and piperidine rings enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16-7-5-11(15-16)10-4-3-6-17(9-10)13(19)14-8-12(18)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFBXALSQVHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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